molecular formula C6H6N4 B1426083 3-Methyl-1H-pyrazolo[3,4-B]pyrazine CAS No. 1131041-58-1

3-Methyl-1H-pyrazolo[3,4-B]pyrazine

Cat. No. B1426083
M. Wt: 134.14 g/mol
InChI Key: QIXKPYPWMQXIGY-UHFFFAOYSA-N
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Description

“3-Methyl-1H-pyrazolo[3,4-B]pyrazine” is a chemical compound with the molecular formula C6H6N4 . It is a type of pyrazolopyridine, which is a group of heterocyclic compounds .


Synthesis Analysis

The synthesis of pyrazolopyridines like “3-Methyl-1H-pyrazolo[3,4-B]pyrazine” has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1H-pyrazolo[3,4-B]pyrazine” is based on the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Scientific Research Applications

Synthesis and Biological Activity

3-Methyl-1H-pyrazolo[3,4-B]pyrazine and its derivatives have been extensively studied for their synthesis methods and biological activities. The compound serves as a key intermediate in the synthesis of various heterocycles. El‐Emary (2006) detailed the preparation of new derivatives of pyrazolo[3,4-b]pyrazine, which exhibited notable antifungal and antibacterial activities (El‐Emary, 2006). Similarly, El-Kashef et al. (2018) synthesized new pyrazolo[3,4-b]pyrazine derivatives, with certain compounds showing promising antibacterial and antifungal results (El-Kashef et al., 2018). El-Kashef et al. (2000) also synthesized new pyrazolo[3,4-b]pyrazines, evaluating them for their antifungal and antiparasitic activities (El-Kashef et al., 2000).

Antimicrobial and Anticancer Activities

Studies have demonstrated the potential of 3-Methyl-1H-pyrazolo[3,4-B]pyrazine derivatives in exhibiting antimicrobial and anticancer activities. Zaki et al. (2020) synthesized a novel series of pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, showing significant antimicrobial activity against various strains of bacteria and fungi. Some compounds also exhibited promising anticancer action against colon and breast cancer cells (Zaki et al., 2020). Furthermore, El-Kashef et al. (2018) synthesized new derivatives of pyrazolo[3,4-b]pyrazines, evaluating some for their anti-inflammatory and anti-breast cancer MCF-7 cell line activities. SAR study showed that certain compounds exhibited remarkable activities (El-Kashef et al., 2018).

Synthesis and Application in Various Biological Activities

The versatility of 3-Methyl-1H-pyrazolo[3,4-B]pyrazine in synthesizing heterocycles with potential biological activities has been a key focus of research. El‐Emary and El-Kashef (2013) synthesized indeno[2,1-e]pyrazolo[3,4-b]pyrazin-5-one derivatives, evaluating their antibacterial and antifungal activities (El‐Emary & El-Kashef, 2013). Othman et al. (2020) designed and synthesized a novel series of pyrazole analogues, including hydrazones and pyrazolo[4,3-c]-pyridazines, demonstrating excellent and broad-spectrum antimicrobial activity (Othman et al., 2020).

properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-5-6(10-9-4)8-3-2-7-5/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXKPYPWMQXIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725549
Record name 3-Methyl-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-pyrazolo[3,4-B]pyrazine

CAS RN

1131041-58-1
Record name 3-Methyl-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1H-pyrazolo[4,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AR Farghaly, S Esmail, A Abdel-Zaher… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of new pyrazolo[3,4-b]pyrazines containing, 1,2,4-oxadiazolyl, thiadiazolyl, imidazothiadiazolyl, thiazolidinonyl, substituents and other different substituents, was synthesized …
Number of citations: 37 www.sciencedirect.com
TI El-Emary, AMK El-Dean, HS El-Kashef - Il Farmaco, 1998 - Elsevier
The synthesis of new pyrazolo[3,4-b]pyrazines and related heterocycles has been reported. The key intermediate 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile 2 was …
Number of citations: 46 www.sciencedirect.com
PG Baraldi, D Simoni, V Periotto, S Manfredini… - …, 1984 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 5 www.thieme-connect.com
N Halland, F Schmidt, T Weiss, J Saas… - ACS medicinal …, 2015 - ACS Publications
From a virtual screening starting point, inhibitors of the serum and glucocorticoid regulated kinase 1 were developed through a combination of classical medicinal chemistry and library …
Number of citations: 44 pubs.acs.org
MA Abd ul‐Malik, RM Zaki… - Journal of …, 2018 - Wiley Online Library
The pyrazolopyrazine ring system is a very interesting class of heterocyclic compounds that were considered as important scaffolds of many efficacious biologically active agents that …
Number of citations: 16 onlinelibrary.wiley.com
L Filák, TA Rokob, GA Vaskó, O Egyed… - The Journal of …, 2008 - ACS Publications
2-Pyrazinyl (2) and 3-pyridazinylketone arylhydrazones (6) and their benzologues undergo a ring closure reaction to yield pyrazolo[3,4-b]pyrazines (4) and pyrazolo[4,3-c]pyridazines (7…
Number of citations: 29 pubs.acs.org
PG Baraldi, MJP de las Infantas, S Manfredini… - …, 2000 - thieme-connect.com
4-aryl-substituted-6-methyl-4H-pyrazolo [3, 4-c]-1, 2, 5-oxadiazoles 15-21 were easily obtained through the oxidation reaction mediated by lead (IV) acetate of 5-methyl-4-nitroso-2-…
Number of citations: 5 www.thieme-connect.com
JJ Jackson, JM Ketcham, A Younai… - Journal of Medicinal …, 2019 - ACS Publications
Recruitment of suppressive CD4 + FOXP3 + regulatory T cells (T reg ) to the tumor microenvironment (TME) has the potential to weaken the antitumor response in patients receiving …
Number of citations: 22 pubs.acs.org
O Robles, JJ Jackson, L Marshall, O Talay… - Journal of Medicinal …, 2020 - ACS Publications
The C–C chemokine receptor 4 (CCR4) is broadly expressed on regulatory T cells (T reg ) as well as other circulating and tissue-resident T cells. T reg can be recruited to the tumor …
Number of citations: 17 pubs.acs.org
AS LR
Number of citations: 0

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